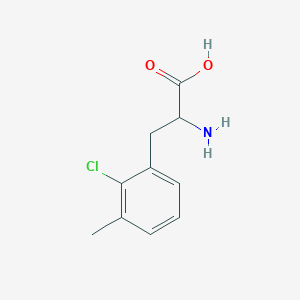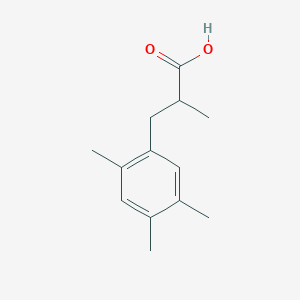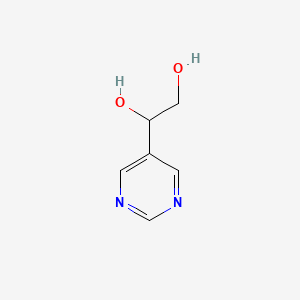
1-(Pyrimidin-5-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-5-yl)ethane-1,2-diol is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It features a pyrimidine ring attached to an ethane-1,2-diol moiety, making it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ethane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-5-yl)ethane-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-5-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrimidin-2-yl)ethane-1,2-diol
- 1-(Pyrimidin-4-yl)ethane-1,2-diol
- 1-(Pyrimidin-6-yl)ethane-1,2-diol
Uniqueness
1-(Pyrimidin-5-yl)ethane-1,2-diol is unique due to the position of the pyrimidine ring attachment, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-pyrimidin-5-ylethane-1,2-diol |
InChI |
InChI=1S/C6H8N2O2/c9-3-6(10)5-1-7-4-8-2-5/h1-2,4,6,9-10H,3H2 |
InChI Key |
YUNAFTTTZZEUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)
![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)
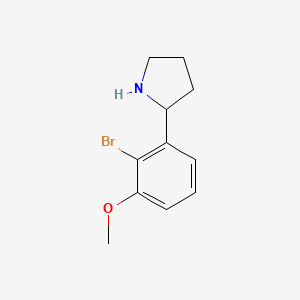

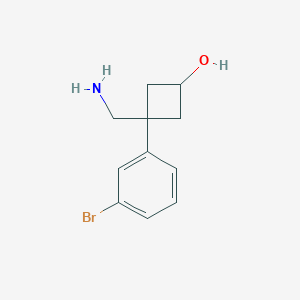
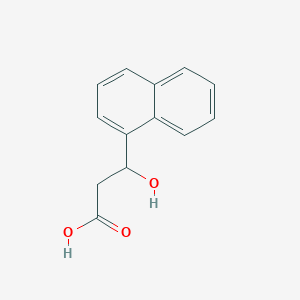
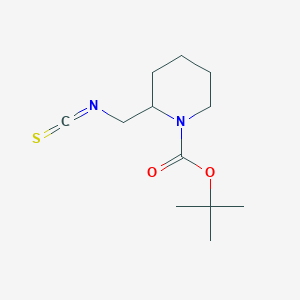

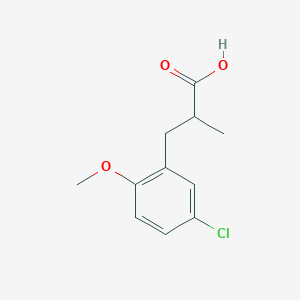
![7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13599280.png)
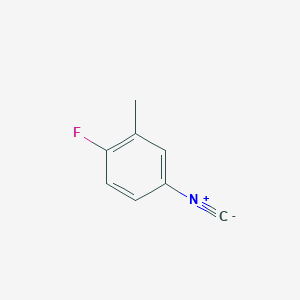
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
